REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[NH:6]1[C:10]2[CH:11]=[C:12]([C:15]([NH2:17])=O)[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1.[OH-].[Na+]>CN(C=O)C>[NH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:17])[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1 |f:2.3|
|
Name
|
|
Quantity
|
4.06 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
N1C=NC2=C1C=C(C=C2)C(=O)N
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Name
|
|
Quantity
|
47.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by reaction at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
powdered/washed with IPE
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C=C(C=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |